molecular formula C17H15N3O6S B2397965 3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid CAS No. 1396963-24-8

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid

Cat. No. B2397965
CAS RN: 1396963-24-8
M. Wt: 389.38
InChI Key: KJJXWLQWLLITGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid” is a chemical compound with the CAS Number: 1396963-24-8. Its molecular weight is 389.39 and its IUPAC name is N-[(4-nitrophenyl)sulfonyl]tryptophan . It is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22). The InChI key is KJJXWLQWLLITGC-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Applications

  • Development of Novel Compounds: Research has explored the synthesis of 3-alkyl-3-(alkylamino)indolin-2-ones via base-mediated C-arylation of 2-nitrobenzenesulfonamides, highlighting a method for constructing complex indoline derivatives potentially useful in drug discovery and material science (Vanesa Giménez-Navarro, Tereza Volná, V. Krchňák, 2015).
  • Ligands for Metal Complexes: A new tricyclic tetraazatriacetate ligand was synthesized using 2-nitrobenzenesulfonamide chemistry, demonstrating its effectiveness as a ligand for gadolinium-based contrast agents in MRI, indicating the chemical's relevance in enhancing diagnostic imaging techniques (Fabienne Dioury et al., 2005).

Catalysis and Material Science

  • Catalytic Applications: The catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts was demonstrated, where 4-nitrobenzenesulfonamide derivatives played a role in the process, illustrating the compound's utility in facilitating environmentally friendly chemical reductions (Yoshihisa Watanabe et al., 1984).

Environmental Chemistry and Bioactivity

  • Biological Activity Studies: Schiff bases derived from tryptophan and various aldehydes, including 2-((2-hydroxybenzylidene)amino)-3(1H-indol-3-yl)propanoic acid, have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (S. Radhakrishnan, Rajeswari Balakrishnan, A. Selvaraj, 2020).

Analytical Chemistry and Sensor Development

  • Fluorescence Derivatization: Derivatives of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid, related to the core structure of the compound of interest, have been used as fluorescent derivatizing agents, indicating the role of such compounds in enhancing analytical techniques for biological assays (V. Frade et al., 2007).

properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(4-nitrophenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c21-17(22)16(9-11-10-18-15-4-2-1-3-14(11)15)19-27(25,26)13-7-5-12(6-8-13)20(23)24/h1-8,10,16,18-19H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXWLQWLLITGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-2-(4-nitrobenzenesulfonamido)propanoic acid

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